3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid

Description

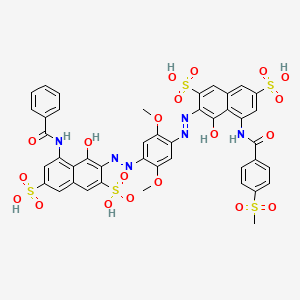

This compound is a highly substituted azo-naphthalene derivative characterized by:

- Multiple azo (-N=N-) linkages, enabling strong π-conjugation and chromatic properties.

- Sulfonic acid (-SO₃H) groups at positions 3, 6, 2, and 7 on the naphthalene backbone, enhancing water solubility and stability in aqueous matrices .

- Benzoylamino (-NHCOC₆H₅) and methylsulphonyl (-SO₂CH₃) substituents, which influence electronic properties and steric interactions .

- Methoxy (-OCH₃) groups on the phenyl ring, contributing to solubility and resonance effects.

Properties

CAS No. |

31675-93-1 |

|---|---|

Molecular Formula |

C43H34N6O20S5 |

Molecular Weight |

1115.1 g/mol |

IUPAC Name |

5-benzamido-4-hydroxy-3-[[4-[[1-hydroxy-8-[(4-methylsulfonylbenzoyl)amino]-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C43H34N6O20S5/c1-68-32-20-29(47-49-39-35(74(65,66)67)16-24-14-27(72(59,60)61)18-31(37(24)41(39)51)45-43(53)22-9-11-25(12-10-22)70(3,54)55)33(69-2)19-28(32)46-48-38-34(73(62,63)64)15-23-13-26(71(56,57)58)17-30(36(23)40(38)50)44-42(52)21-7-5-4-6-8-21/h4-20,50-51H,1-3H3,(H,44,52)(H,45,53)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67) |

InChI Key |

OTAVFSUYDCNWOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC=CC=C4)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C7=CC=C(C=C7)S(=O)(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization

The first step involves diazotization of an aromatic amine precursor to form a diazonium salt. This is achieved by reacting the amine with sodium nitrite ($$NaNO_2$$) in acidic conditions (typically hydrochloric acid). The reaction is performed at low temperatures (0–5°C) to stabilize the diazonium salt.

Step 2: Azo Coupling

The diazonium salt is then reacted with an electron-rich aromatic compound (e.g., phenol or naphthol derivatives). This coupling reaction forms the azo bond (-N=N-) that is central to the compound's structure. The reaction is carried out in a slightly alkaline medium (e.g., sodium acetate buffer).

Step 3: Sulfonation

Sulfonic acid groups are introduced through sulfonation using concentrated sulfuric acid ($$H2SO4$$) or oleum. This step enhances the compound's solubility in aqueous environments and its reactivity.

Step 4: Acylation

Acylation involves reacting the intermediate with benzoyl chloride ($$C6H5COCl$$) and methylsulfonyl chloride ($$CH3SO2Cl$$) under basic conditions (e.g., pyridine or triethylamine as a base). This step adds benzoylamino and methylsulphonyl functionalities.

Step 5: Hydroxylation

Hydroxyl groups are introduced via selective oxidation or substitution reactions using reagents such as $$NaOH$$, followed by purification steps like recrystallization.

Reaction Conditions

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | Sodium nitrite, HCl | 0–5°C | Diazotized aromatic amine |

| Azo Coupling | Phenol/naphthol derivative | Alkaline medium (pH ~8–9) | Formation of azo bond (-N=N-) |

| Sulfonation | Sulfuric acid/oleum | High temperature (~100°C) | Introduction of sulfonic acids |

| Acylation | Benzoyl chloride, pyridine | Room temperature (~25°C) | Benzoylamino/methylsulphonyl groups |

| Hydroxylation | NaOH | Mild heating (~50°C) | Addition of hydroxyl groups |

Purification Techniques

After synthesis, purification is essential to obtain the compound in high purity:

- Recrystallization : Using solvents such as water or ethanol to remove impurities.

- Chromatography : Employing column chromatography for separation based on polarity.

- Dialysis : For removal of inorganic salts introduced during sulfonation.

Challenges in Synthesis

The preparation process is complex due to:

- The need for precise temperature control during diazotization.

- The risk of side reactions during sulfonation and acylation.

- Difficulty in achieving high yields due to steric hindrance from bulky substituents.

Chemical Reactions Analysis

Types of Reactions

3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: The azo groups can be reduced to amines under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The conditions often involve controlled pH, temperature, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, altering the compound’s properties and applications.

Scientific Research Applications

3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid has numerous applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

Mechanism of Action

The mechanism of action of 3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and π-π interactions with biological molecules, facilitating its binding to specific targets. This binding can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structural analogs share key features but differ in substitution patterns:

† Estimated based on structural analogs.

Key Differences

- Solubility: All analogs exhibit high aqueous solubility due to sulfonic acid groups, but the target compound’s dual methoxy and benzoylamino substituents may enhance solubility in polar organic solvents .

- Stability : Methylsulphonyl groups confer resistance to hydrolysis compared to esters or amides in analogs like EINECS 300-509-0 .

Research Findings from Comparative Studies

- Spectroscopic Behavior: Azo-naphthalenes with sulfonic acid groups show bathochromic shifts in UV-Vis spectra compared to non-sulfonated analogs. The target compound’s λmax is expected to align with Scarlet 4R (490–510 nm) but with enhanced molar absorptivity due to extended conjugation .

- Environmental Impact : Sulfonated azo dyes are persistent in wastewater; advanced SPE methods using HLB sorbents (as in ) are effective for their extraction and quantification .

- Similarity Metrics : Computational studies using Tanimoto coefficients () suggest moderate similarity (0.6–0.7) between the target compound and EINECS 300-509-0, driven by shared azo and sulfonic acid motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.